N'-tert-butyl-N-phenylcarbamimidothioic acid
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Overview
Description
N’-tert-butyl-N-phenylcarbamimidothioic acid is a compound that belongs to the class of carbamimidothioic acids It is characterized by the presence of a tert-butyl group and a phenyl group attached to the carbamimidothioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-tert-butyl-N-phenylcarbamimidothioic acid typically involves the reaction of tert-butyl isocyanate with phenyl isothiocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate and isothiocyanate groups. The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of N’-tert-butyl-N-phenylcarbamimidothioic acid can be achieved through a continuous flow process. This involves the continuous mixing of tert-butyl isocyanate and phenyl isothiocyanate in a reactor, followed by purification of the product using techniques such as distillation or crystallization. The continuous flow process allows for better control over reaction conditions and higher yields compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
N’-tert-butyl-N-phenylcarbamimidothioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted carbamimidothioic acids
Scientific Research Applications
N’-tert-butyl-N-phenylcarbamimidothioic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-tert-butyl-N-phenylcarbamimidothioic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-N-phenylcarbamimidothioic acid
- N-tert-butyl-N-phenylcarbamate
- N-tert-butyl-N-phenylcarbamoyl chloride
Uniqueness
N’-tert-butyl-N-phenylcarbamimidothioic acid is unique due to its specific combination of tert-butyl and phenyl groups attached to the carbamimidothioic acid moiety. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the thioic acid group allows for unique interactions with thiol-containing biomolecules, which is not observed with carbamates or carbamoyl chlorides.
Properties
IUPAC Name |
N'-tert-butyl-N-phenylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-11(2,3)13-10(14)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMCTNQTJNGVRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C(NC1=CC=CC=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N=C(NC1=CC=CC=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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